N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

This compound's imidazole-ethoxyethyl-thiophene-benzamide architecture diverges from standard TXA₂ synthetase inhibitors like dazoxiben, offering an extended aromatic surface that alters binding pose and off-target liability. Ideal for selectivity profiling across metalloenzymes (HDACs, MMPs, carbonic anhydrases) and kinase panels, and for use as a negative control in GPR35 counter-screens. Procurement directly supports structure-activity relationship (SAR) campaigns where generic imidazole-amide substitution risks target miss.

Molecular Formula C18H19N3O2S
Molecular Weight 341.43
CAS No. 2034225-01-7
Cat. No. B2506850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide
CAS2034225-01-7
Molecular FormulaC18H19N3O2S
Molecular Weight341.43
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCCOCCN3C=CN=C3
InChIInChI=1S/C18H19N3O2S/c22-18(20-8-11-23-12-10-21-9-7-19-14-21)16-5-3-15(4-6-16)17-2-1-13-24-17/h1-7,9,13-14H,8,10-12H2,(H,20,22)
InChIKeyXZSYAVHXHPDXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide (CAS 2034225-01-7) – Procurement-Relevant Chemical Profile


N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide (CAS 2034225-01-7) is a synthetic small molecule (C₁₈H₁₉N₃O₂S; MW 341.4 g/mol) featuring a 4-(thiophen-2-yl)benzamide core linked via an ethoxyethyl spacer to a 1H-imidazole ring [1]. The compound belongs to the class of N-[(1H-imidazol-1-yl)alkyl]heteroaryl amides, a scaffold historically associated with thromboxane synthetase inhibition [2]. Its structural profile—combining an imidazole metal-coordinating moiety, a thiophene π-system, and a benzamide hydrogen-bonding surface—positions it as a candidate for metalloenzyme and kinase-targeted screening campaigns. However, publicly available bioactivity data for this specific compound remain sparse, making procurement decisions heavily dependent on its differentiated structural features relative to in-class analogs.

Why N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide Cannot Be Replaced by Generic In-Class Analogs


Within the N-[(1H-imidazol-1-yl)alkyl]amide class, even subtle structural variations produce large shifts in target engagement and selectivity. The benchmark analog 4-(2-(1H-imidazol-1-yl)ethoxy)benzamide (CHEMBL30395; CAS 75912-57-1), which lacks the thiophene substituent, exhibits a >1,700-fold selectivity window across just three tested enzyme targets (IC₅₀ = 56 nM for thromboxane A₂ synthetase vs. 10,000 nM for 11-β-hydroxylase vs. >100,000 nM for cyclooxygenase) [1]. The addition of the 4-(thiophen-2-yl) group in the target compound introduces an extended aromatic surface and altered electron distribution that is expected to shift binding pose, steric tolerance, and off-target profile relative to the simpler benzamide analog [2]. These class-level SAR precedents indicate that generic substitution of one N-[(1H-imidazol-1-yl)alkyl]amide for another would carry high risk of target miss and wasted screening resources.

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide – Product-Specific Quantitative Differentiation Evidence


Structural Differentiation: Thiophene-Containing vs. Unsubstituted Benzamide Scaffold

The target compound incorporates a 4-(thiophen-2-yl) substituent on the benzamide ring, a feature absent in the closest characterized analog 4-(2-(1H-imidazol-1-yl)ethoxy)benzamide (CAS 75912-57-1, CHEMBL30395) [1]. This thiophene addition increases the molecular weight from 231.25 to 341.4 g/mol, adds one aromatic ring, increases the computed logP (from approximately 0.7 to an estimated 3.60 based on the ECBD database entry for the same compound under identifier EOS55454) [2], and increases topological polar surface area from approximately 60 Ų to 74.85 Ų [2]. The structural difference is quantifiable: the thiophene moiety provides an additional sulfur atom capable of forming chalcogen bonding interactions and an extended π-surface for aromatic stacking that is absent in the simpler benzamide analog.

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

GPR35 Antagonism Screening: Negative Result Differentiating from Active Structural Analogs

In a primary screening assay deposited in the ECBD database, the target compound (EOS55454) was tested for GPR35 antagonism and reported as inactive [1]. This negative result provides a quantitative differentiation point: while several N-[(1H-imidazol-1-yl)alkyl]amides and thiophene-containing compounds have demonstrated GPR35 modulatory activity, this specific substitution pattern does not engage the GPR35 receptor at the tested concentration, suggesting that the imidazole-ethoxyethyl linker combined with the 4-(thiophen-2-yl)benzamide core directs target selectivity away from GPR35.

GPCR Pharmacology GPR35 Primary Screening Selectivity

Class-Level Thromboxane Synthetase Inhibition Potential vs. Benchmark Dazoxiben

The target compound's chemotype—an N-[(1H-imidazol-1-yl)alkyl]heteroaryl amide—maps directly onto a pharmacophore established by Press et al. (1987) for thromboxane (TX) synthetase inhibition [1]. In that study, the imidazole-to-amide spacer length and heteroaryl substitution were identified as critical potency determinants: compounds with a four-to-six methylene unit separation (~8.5 Å) between the imidazole and amide moieties achieved maximal TX synthetase inhibition, with the best compound (54, an indole derivative) exhibiting >200-fold greater potency than the standard dazoxiben [1]. The target compound has an approximate 7-bond linker (imidazole–CH₂CH₂–O–CH₂CH₂–NH–CO–aryl), corresponding to an estimated linear distance within the optimal range. This spacer length differentiates it from shorter-linker analogs that showed suboptimal activity in the Press et al. SAR series.

Thromboxane Synthetase Cardiovascular Pharmacology Enzyme Inhibition

Kinase Inhibition Scarcity: Absence from BRAF(V600E) Inhibitor SAR Series

A 2013 study by Xie et al. identified a series of N-(thiophen-2-yl) benzamide derivatives as potent BRAF(V600E) inhibitors through virtual screening and synthesis, with lead compounds b40 and b47 demonstrating the highest potency in the series [1]. Notably, the target compound—while sharing the 4-(thiophen-2-yl)benzamide substructure—was not included in this optimized series due to the divergent imidazole-ethoxyethyl side chain replacing the direct N-(thiophen-2-yl) linkage. This structural divergence provides a selectivity hypothesis: the target compound's imidazole-ethoxyethyl extension likely disrupts the optimal binding mode at the BRAF kinase hinge region, suggesting reduced BRAF(V600E) activity compared to the direct N-(thiophen-2-yl) benzamide chemotype.

Kinase Inhibition BRAF V600E Oncology Selectivity Profiling

HDAC Inhibitor Scaffold Proximity: Structural Homology with Orally Bioavailable 2-Aminobenzamide-Type HDAC Inhibitors

Kiyokawa et al. (2010) reported a series of orally bioavailable 2-aminobenzamide-type HDAC inhibitors incorporating a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group, demonstrating that the 4-(thiophen-2-yl)benzyl moiety contributes favorably to HDAC inhibitory activity and oral bioavailability [1]. The target compound shares the 4-(thiophen-2-yl)benzamide core but replaces the 2-aminobenzamide zinc-binding group with an imidazole-ethoxyethyl side chain. The imidazole ring can function as an alternative zinc-chelating moiety, analogous to the imidazole-based HDAC inhibitors reported in the literature. This structural homology positions the target compound as a candidate for HDAC screening, differentiated from the Kiyokawa series by its non-hydroxamate, non-ortho-aminoanilide zinc-binding approach.

Epigenetics Histone Deacetylase HDAC Inhibition Cancer Therapeutics

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide – Evidence-Based Application Scenarios for Procurement Decision-Making


Thromboxane Synthetase Inhibitor Screening Campaigns

The compound's 7-bond imidazole-to-amide linker length aligns with the established optimal spacer range (~8.5 Å) for potent thromboxane synthetase inhibition, as defined by Press et al. (1987) [1]. Researchers pursuing TX synthetase as a target for cardiovascular or antiplatelet indications should evaluate this compound alongside reference inhibitor dazoxiben, with the expectation that the thiophene substitution may confer improved potency or altered physicochemical properties relative to the benzene isosteres previously characterized [1].

Metalloenzyme Inhibitor Development Leveraging Imidazole Zinc Chelation

The imidazole moiety provides a well-precedented zinc-chelating functionality relevant to metalloenzyme targets including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and carbonic anhydrases. The compound's 4-(thiophen-2-yl)benzamide core adds a surface-recognition element absent in simpler imidazole-ethoxy-benzamide analogs [2]. Procurement for HDAC-focused programs is supported by the established activity of 4-(thiophen-2-yl)benzamide-containing HDAC inhibitors, though experimental IC50 confirmation against specific HDAC isoforms is needed [2].

Selectivity Profiling Panels Excluding GPR35 Activity

The documented negative result in GPR35 antagonism screening [3] makes this compound suitable for selectivity counter-screening panels where absence of GPR35 activity is required. Users developing GPCR-targeted compounds can employ this molecule to confirm that observed phenotypes are not mediated through GPR35 off-target effects, a documented concern for imidazole- and thiophene-containing chemical probes [3].

Chemical Biology Tool Compound for Imidazole-Thiophene Pharmacophore Mapping

The compound's unique combination of an imidazole metal-binding motif, a flexible ethoxyethyl linker, and a thiophene-extended benzamide surface makes it a valuable chemical biology probe for mapping the steric and electronic requirements of imidazole-dependent enzyme active sites. Its structural divergence from both the direct N-(thiophen-2-yl) benzamide kinase inhibitor series [4] and the simpler imidazole-ethoxy-benzamide scaffold [5] enables its use as a selectivity tool to distinguish binding modes across different target classes.

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